2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol
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Overview
Description
2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and hydroxyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with an amine derivative, followed by further functionalization to introduce the methoxyphenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol involves its interaction with specific molecular targets. The hydroxyl and imine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound may inhibit enzymes by binding to their active sites, thereby altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]benzene
- 2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]naphthol
Uniqueness
2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic properties set it apart from similar compounds.
Properties
Molecular Formula |
C30H28N2O4 |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol |
InChI |
InChI=1S/C30H28N2O4/c1-35-25-15-11-21(12-16-25)29(31-19-23-7-3-5-9-27(23)33)30(22-13-17-26(36-2)18-14-22)32-20-24-8-4-6-10-28(24)34/h3-20,29-30,33-34H,1-2H3/t29-,30+ |
InChI Key |
BVGBVHHSMSHFHG-RNPORBBMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]([C@H](C2=CC=C(C=C2)OC)N=CC3=CC=CC=C3O)N=CC4=CC=CC=C4O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N=CC3=CC=CC=C3O)N=CC4=CC=CC=C4O |
Origin of Product |
United States |
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